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Compound of Interest

Compound Name: ATTO 565 biotin

Cat. No.: B15553419

For researchers, scientists, and drug development professionals, this in-depth guide provides a
technical overview of ATTO 565 biotin, a versatile fluorescent probe. This document details its
spectral properties, experimental applications, and the underlying principles of its use in
various research methodologies.

ATTO 565 biotin is a fluorescent label that belongs to the rhodamine class of dyes.[1] It is
characterized by its strong absorption, high fluorescence quantum yield, and significant thermal
and photostability.[1] These properties make it a valuable tool for a wide range of applications
in life sciences, particularly in single-molecule detection and high-resolution microscopy.[1] The
biotin moiety allows for highly specific and strong binding to avidin and streptavidin, forming the
basis of its utility in numerous detection and labeling techniques.[2][3]

Core Photophysical and Chemical Properties

The utility of a fluorophore is defined by its specific spectral and physical characteristics. ATTO
565 biotin exhibits properties that make it suitable for various fluorescence-based assays. A
summary of these quantitative data is presented below for easy reference and comparison.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15553419?utm_src=pdf-interest
https://www.benchchem.com/product/b15553419?utm_src=pdf-body
https://www.benchchem.com/product/b15553419?utm_src=pdf-body
https://www.leica-microsystems.com/products/atto-tec-consumables/atto-565.html
https://www.leica-microsystems.com/products/atto-tec-consumables/atto-565.html
https://www.leica-microsystems.com/products/atto-tec-consumables/atto-565.html
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/298/533/92637dat.pdf
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/katalog_flyer_support/atto_565.pdf
https://www.benchchem.com/product/b15553419?utm_src=pdf-body
https://www.benchchem.com/product/b15553419?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Excitation Maximum (Aex) 563-565 nm [2]
Emission Maximum (Aem) 590-592 nm [2]
Molar Extinction Coefficient

1.2 x 10”5 M-1 cm-1 [2]
(emax)
Fluorescence Quantum Yield

90% [2]
(nfl)
Fluorescence Lifetime (tfl) 4.0ns [2]
Molecular Formula C46H57CIN6010S
Molecular Weight 921.50 g/mol

Principles of Detection: The Biotin-Streptavidin
Interaction

The functionality of ATTO 565 biotin in most applications hinges on the remarkably strong and
specific non-covalent interaction between biotin and streptavidin (or avidin).[4] Streptavidin, a
tetrameric protein, has four high-affinity binding sites for biotin.[5] This interaction is one of the
strongest known biological interactions, with a dissociation constant (Kd) in the order of 10"-14
M.[4] This robust binding allows for a versatile two-step detection strategy. First, a biotinylated
molecule (like an antibody or a nucleic acid probe) is used to bind to the target of interest.
Subsequently, a streptavidin-conjugate, in this case, fluorescently labeled with ATTO 565, is
introduced to bind to the biotin, thereby providing a detectable fluorescent signal at the target's
location. This system also offers inherent signal amplification, as one biotinylated primary
molecule can be bound by a streptavidin-ATTO 565 conjugate which may have multiple
fluorophores, or multiple streptavidin conjugates can bind to a target with multiple biotinylation
sites.
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Caption: General principle of biotin-streptavidin based detection.

Experimental Protocols and Applications

ATTO 565 biotin is a versatile tool applicable to a range of standard laboratory techniques.
Below are detailed methodologies for its use in fluorescence microscopy, flow cytometry, and
western blotting.

Fluorescence Microscopy

ATTO 565 biotin is well-suited for various high-resolution microscopy techniques, including
PALM, dSTORM, and STED.[2] The following is a general protocol for immunofluorescence
staining.

Methodology:

Cell Preparation: Grow cells on sterile glass coverslips to the desired confluency.

» Fixation: Wash cells with phosphate-buffered saline (PBS) and then fix with 4%
paraformaldehyde in PBS for 15 minutes at room temperature.

o Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.1%
Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.

e Blocking: Wash cells again with PBS and block non-specific binding sites by incubating with
a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the cells with a biotinylated primary antibody specific
to the target of interest, diluted in the blocking buffer, for 1-2 hours at room temperature or
overnight at 4°C.

Washing: Wash the cells three times with PBS to remove unbound primary antibody.

Streptavidin-ATTO 565 Incubation: Incubate the cells with streptavidin-ATTO 565, diluted in
the blocking buffer (typically at a concentration of 1-5 pg/mL), for 1 hour at room
temperature, protected from light.

Final Washes and Mounting: Wash the cells three times with PBS, with an optional
counterstain (e.g., DAPI for nuclear staining) in the second wash. Mount the coverslips onto
microscope slides using an appropriate mounting medium.

Imaging: Visualize the samples using a fluorescence microscope equipped with appropriate
filters for ATTO 565 (Excitation: ~560 nm, Emission: ~590 nm).
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Caption: Workflow for immunofluorescence using ATTO 565 biotin.
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Flow Cytometry

In flow cytometry, ATTO 565 biotin can be used for the detection of cell surface or intracellular
antigens.

Methodology:

o Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells,
blood samples).

» Blocking: Resuspend the cells in a blocking buffer (e.g., FACS buffer: PBS with 1% BSA and
0.1% sodium azide) and incubate for 15 minutes on ice to block non-specific binding.

e Primary Antibody Incubation: Incubate the cells with a biotinylated primary antibody at a
predetermined optimal concentration for 30-60 minutes on ice, protected from light.

e Washing: Wash the cells twice with cold FACS buffer by centrifugation.

o Streptavidin-ATTO 565 Incubation: Resuspend the cell pellet in FACS buffer containing the
appropriate dilution of streptavidin-ATTO 565 and incubate for 30 minutes on ice, protected
from light.

¢ Final Washes: Wash the cells twice with cold FACS buffer.

e Analysis: Resuspend the cells in FACS buffer and analyze on a flow cytometer equipped with
a laser and detectors suitable for ATTO 565 (e.g., a yellow-green laser at 561 nm for
excitation).
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Caption: Workflow for flow cytometry using ATTO 565 biotin.

Western Blotting

ATTO 565 biotin can be used for the fluorescent detection of proteins on a western blot
membrane.

Methodology:
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Protein Separation and Transfer: Separate your protein sample using SDS-PAGE and
transfer the proteins to a nitrocellulose or PVDF membrane.

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or
3% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a biotinylated primary antibody
diluted in the blocking buffer overnight at 4°C with gentle agitation.

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

Streptavidin-ATTO 565 Incubation: Incubate the membrane with streptavidin-ATTO 565
diluted in the blocking buffer for 1 hour at room temperature with gentle agitation, protected
from light.

Final Washes: Wash the membrane three times for 10 minutes each with TBST to remove
unbound conjugate.

Detection: Image the blot using a fluorescence imaging system with the appropriate
excitation and emission filters for ATTO 565.
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Caption: Workflow for Western blotting using ATTO 565 biotin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b15553419?utm_src=pdf-body-img
https://www.benchchem.com/product/b15553419?utm_src=pdf-body
https://www.benchchem.com/product/b15553419?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15553419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. leica-microsystems.com [leica-microsystems.com]
e 2. sigmaaldrich.com [sigmaaldrich.com]

o 3. leica-microsystems.com [leica-microsystems.com]
e 4. resources.revvity.com [resources.revvity.com]

e 5. mdpi.com [mdpi.com]

« To cite this document: BenchChem. [ATTO 565 Biotin: A Comprehensive Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15553419#atto-565-biotin-excitation-and-emission-
spectra]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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